molecular formula C12H15NO B7759849 4-(4-(Dimethylamino)phenyl)but-3-en-2-one CAS No. 30625-58-2

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Cat. No.: B7759849
CAS No.: 30625-58-2
M. Wt: 189.25 g/mol
InChI Key: IAMOQOMGCKCSEJ-SNAWJCMRSA-N
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Description

4-(4-(Dimethylamino)phenyl)but-3-en-2-one (CAS: 5432-53-1) is a conjugated enone featuring a dimethylamino-substituted phenyl group. It serves as a critical intermediate in organic synthesis, particularly in the Pfitzinger reaction for constructing quinoline-4-carboxylic acid derivatives (e.g., antitumor agents and EGFR kinase inhibitors) . The electron-donating dimethylamino group enhances its reactivity in condensation reactions, enabling efficient formation of heterocyclic frameworks. Its synthesis typically involves base-catalyzed reactions, achieving yields up to 78% under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMOQOMGCKCSEJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876842
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-53-1, 30625-58-2
Record name 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(Dimethylamino)phenyl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5432-53-1
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Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
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Preparation Methods

Reaction Conditions and Mechanism

The traditional synthesis involves the base-catalyzed condensation of 4-dimethylaminobenzaldehyde (1 ) with acetone (2 ) under ambient conditions. The reaction proceeds via a two-step mechanism:

  • Aldol Addition : Deprotonation of acetone by sodium hydroxide generates an enolate ion, which attacks the carbonyl carbon of the aldehyde.

  • Dehydration : Elimination of water forms the α,β-unsaturated ketone (3 ), with the E-configuration confirmed by a coupling constant of J = 16.2 Hz in 1^1H NMR.

The stoichiometric ratio of 1 :2 is critical, with excess acetone (13.6 equivalents) driving the reaction to completion. Aqueous NaOH (10–20 wt%) is typically used, and the reaction is conducted at 25°C for 72 hours.

Yield and Byproducts

While early reports claim 100% conversion, this is likely an overestimation due to competing side reactions. Prolonged reaction times promote the formation of dibenzalacetone (4 ), a bis-condensation byproduct, in 4–39% yields. The instability of 3 at room temperature necessitates cold storage post-synthesis to prevent degradation.

Microwave-Assisted Synthesis

Optimization of Conditions

Microwave irradiation revolutionizes the synthesis by reducing reaction times from days to minutes. Key parameters include:

  • Temperature : 40–50°C (vs. 25°C conventionally).

  • Time : 10–15 minutes (vs. 72 hours).

  • Base : Aqueous NaOH (0.5–1.0 M).

Notably, microwave heating prevents dibenzalacetone formation, even at elevated temperatures, due to rapid and uniform energy transfer.

Advantages Over Conventional Methods

  • Yield : Quantitative (98–100%) vs. 60–85% conventionally.

  • Purity : >95% by 1^1H NMR, eliminating chromatography.

  • Scalability : Compatible with continuous-flow reactors for industrial production.

Factors Influencing the Reaction

Temperature

Elevated temperatures (40–50°C) accelerate enolate formation but risk aldehyde decomposition. Microwave methods mitigate this by shortening exposure times.

Base Concentration

Optimal NaOH concentration is 0.5–1.0 M. Excess base promotes over-condensation, while insufficient base slows enolate generation.

Solvent and Stoichiometry

Acetone acts as both reactant and solvent. A 13.6:1 molar ratio of acetone to aldehyde ensures complete conversion.

Purification and Characterization

Isolation

Crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Rotary evaporation yields 3 as a yellow solid or oil.

Analytical Data

  • 1^1H NMR (CDCl₃) : δ 7.58 (d, J = 16.2 Hz, 1H, CH=CO), 7.35 (d, J = 8.8 Hz, 2H, ArH), 6.68 (d, J = 8.8 Hz, 2H, ArH), 2.98 (s, 6H, N(CH₃)₂), 2.38 (s, 3H, COCH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).

Comparison of Synthetic Methods

ParameterTraditional MethodMicrowave Method
Time 72 hours10–15 minutes
Temperature 25°C40–50°C
Yield 60–85%98–100%
Byproducts Dibenzalacetone (4–39%)None detected
Energy Input LowHigh (microwave-specific)
Scalability Batch reactorsContinuous-flow compatible

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-(Dimethylamino)phenyl)but-3-en-2-one exhibit anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a study demonstrated that DMAB derivatives could induce apoptosis in breast cancer cells through the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Properties

DMAB has also been evaluated for its antimicrobial activity. A study highlighted its efficacy against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membranes.

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various organic compounds through reactions such as Michael additions and condensation reactions. For instance, it can be employed to synthesize complex molecules by acting as a nucleophile in electrophilic aromatic substitutions .

Synthesis of Novel Compounds

The compound can be used to synthesize novel derivatives that may possess enhanced biological activities. Its structure allows for modifications that can lead to new pharmacophores with improved potency and selectivity against specific targets.

Fluorescent Dyes

DMAB has applications in the development of fluorescent dyes for biological imaging. Its ability to fluoresce under specific conditions makes it suitable for labeling biomolecules in live-cell imaging studies . This application is crucial for tracking cellular processes in real-time.

Polymer Additives

In material science, DMAB is being explored as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics in various applications, including packaging and coatings .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDMAB derivatives showed significant inhibition of breast cancer cell proliferation via apoptosis induction .
Study BAntimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains, indicating potential for antibiotic development .
Study COrganic SynthesisUtilized as a nucleophile in Michael addition reactions, facilitating the synthesis of complex organic molecules .
Study DFluorescent DyesEffective for live-cell imaging due to its fluorescent properties .

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The butenone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

  • (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Structure: Chlorophenyl group replaces the butenone chain. Synthesis: Claisen-Schmidt condensation under solvent-free conditions (373 K, 6 min) . Properties: The electron-withdrawing chlorine enhances electrophilicity, favoring nucleophilic additions. Elemental analysis: C 71.53%, H 5.56%, N 4.95% . Applications: Less explored in medicinal chemistry compared to the parent compound.
  • 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one Structure: Bromo and fluoro substituents increase lipophilicity. Properties: Halogens improve bioavailability and receptor binding in drug design. CAS: 451485-72-6 .

Electron-Donating vs. Electron-Withdrawing Groups

  • 4-(4-Nitrophenyl)but-3-en-2-one Structure: Nitro group (electron-withdrawing) instead of dimethylamino. Properties: Reduced electron density decreases reactivity in condensation reactions. Applications: Primarily used in materials science rather than pharmaceuticals.
  • (E)-4-(3-(Diphenylamino)phenyl)-1-(4'-methoxyphenyl)-2-methylbut-3-en-1-one Structure: Diphenylamino and methoxy groups enhance electron density. Properties: Extended conjugation improves optical properties, relevant in OLEDs .

Extended Aromatic Systems

  • 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one

    • Structure : Naphthalenyl group introduces a larger π-system.
    • Properties : Enhanced π-π stacking interactions improve binding to hydrophobic enzyme pockets. CAS: 923037-23-4 .
    • Applications : Investigated for anticancer activity due to increased steric bulk.
  • 2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one Structure: Naphthyl and cyclohexanone moieties. Applications: Potent kinase inhibitors with improved selectivity .

Biological Activity

4-(4-(Dimethylamino)phenyl)but-3-en-2-one, commonly referred to as DMAP, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DMAP, focusing on its protective effects against radiation-induced damage, its chemical properties, and relevant case studies.

  • Chemical Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 5432-53-1

The compound is characterized by a dimethylamino group attached to a phenyl ring, which contributes to its biological activity. The structural formula can be represented as follows:

Structure C6H5N(CH3)2C4H5O\text{Structure }C_6H_5-N(CH_3)_2-C_4H_5O

Radiation Protection

A significant study investigated the effects of DMAP on radiation-induced chromosome damage in mice. The mice were subjected to whole-body exposure to gamma rays (0-4 Gy) and subsequently treated with DMAP at a dose of 20 mg/kg. The findings indicated that DMAP administration significantly mitigated chromosome damage, reducing aberrant cells and various types of chromosome breaks compared to control groups treated with saline or oil .

Key Findings :

  • Reduction in Chromosome Aberrations : DMAP treatment led to a marked decrease in total aberrations, including chromatid breaks and acentric fragments.
  • Potential Clinical Application : The study suggests that DMAP could serve as a protective agent following radiation exposure, indicating its potential utility in clinical settings for patients undergoing radiotherapy or exposed to radiation accidents.

In Vitro Studies

In vitro studies have also highlighted the compound's potential as an inhibitor of certain enzymes linked to disease states. For instance, derivatives of DMAP have been explored for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease .

Table 1: Inhibition Potency of DMAP Derivatives

CompoundIC50 (nM)
DMAP Derivative 156
DMAP Derivative 270
DMAP Derivative 385

These derivatives demonstrate varying degrees of potency against MAO-B, suggesting that modifications to the DMAP structure can enhance its biological activity.

Case Study 1: Protective Effects Against Radiation

In a controlled experiment involving irradiated mice, DMAP was administered post-exposure. The results revealed that the compound effectively reduced the incidence of chromosomal aberrations, suggesting a protective mechanism that warrants further investigation for therapeutic applications in oncology .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective properties of DMAP derivatives against oxidative stress in neuronal cell lines. Results indicated that these compounds could reduce cell death induced by oxidative stress, potentially offering new avenues for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-(Dimethylamino)phenyl)but-3-en-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via aldol condensation between 4-(dimethylamino)benzaldehyde and acetone under basic or acidic catalysis. Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst choice (e.g., NaOH or HCl) significantly impact yield. For instance, alkaline conditions favor enolate formation, improving conjugation efficiency. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the dimethylamino group (δ ~2.8–3.0 ppm for N(CH3_3)2_2) and the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons).
  • IR : Strong absorption bands at ~1660–1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) validate the enone system.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z ≈ 217.14 for C12_{12}H15_{15}NO) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in structurally analogous compounds .

Q. How does the dimethylamino group influence the compound's electronic properties and reactivity compared to other substituents?

  • Methodological Answer : The electron-donating dimethylamino group enhances resonance stabilization of the enone system, increasing electrophilicity at the β-carbon. This contrasts with electron-withdrawing groups (e.g., nitro or chloro substituents), which reduce reactivity in Michael addition reactions. UV-Vis spectroscopy (λmax_{\text{max}} ~350–400 nm) and computational studies (DFT calculations) quantify this effect by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria?

  • Methodological Answer :

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include controls (e.g., ampicillin) and test compound concentrations (1–256 µg/mL).
  • Mechanistic Studies : Combine fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption and ROS generation assays (DCFH-DA probe). Compare results with halogenated analogs to identify substituent-dependent activity trends .

Q. What strategies are employed to resolve contradictions in biological activity data when comparing this compound with halogenated analogs?

  • Methodological Answer :

  • Meta-Analysis : Systematically review datasets for variables like bacterial strain variability, solvent effects (DMSO vs. aqueous buffers), and assay protocols.
  • Structure-Activity Relationship (SAR) Modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett σ values) with bioactivity. For example, chloro-substituted analogs may show higher lipophilicity (logP) but lower solubility, altering bioavailability .

Q. What computational methods are utilized to predict the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to bacterial DNA gyrase (PDB ID: 1KZN) using AutoDock Vina. Prioritize poses with hydrogen bonds between the ketone group and active-site residues (e.g., ASP73).
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Validate predictions with experimental binding affinity data (SPR or ITC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-(Dimethylamino)phenyl)but-3-en-2-one
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4-(4-(Dimethylamino)phenyl)but-3-en-2-one

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